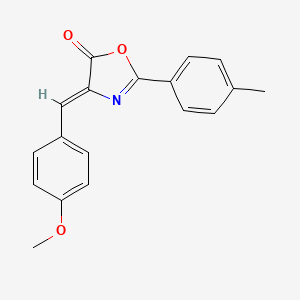
4-(4-Methoxy-benzylidene)-2-p-tolyl-4H-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンは、オキサゾール誘導体のクラスに属する有機化合物です。この化合物は、オキサゾール環にメトキシベンジリデン基とp-トリル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンの合成は、通常、4-メトキシベンズアルデヒドと2-p-トリル-4H-オキサゾール-5-オンの縮合反応によって行われます。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基を、エタノールやメタノールなどの適切な溶媒中で使用して行われます。反応混合物は、反応物の完全な変換が目的の生成物に達成されるように、数時間還流条件下で加熱されます。
工業生産方法
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンの具体的な工業生産方法はあまりよく文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることになります。これには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。また、工業生産では、効率とスケーラビリティを向上させるために、連続フローリアクターを使用する可能性があります。
3. 化学反応解析
反応の種類
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。
還元: ベンジリデン基は、対応するベンジル基を形成するために還元することができます。
置換: メトキシ基は、ハロゲンやアルキル基などの他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などがあります。
置換: 置換反応の一般的な試薬には、ハロゲン(例:臭素、塩素)とハロゲン化アルキルなどがあります。
生成される主な生成物
酸化: 4-(4-ホルミルベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンまたは4-(4-カルボキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンの形成。
還元: 4-(4-メトキシベンジル)-2-p-トリル-4H-オキサゾール-5-オンの形成。
置換: 導入された置換基に応じて、さまざまな置換誘導体の形成。
4. 科学研究への応用
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンは、次のものを含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。また、配位化学におけるリガンドとしても役立ちます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 創薬のためのリード化合物など、潜在的な治療用途について探求されています。
産業: 液晶やポリマーなどの先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
科学的研究の応用
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is investigated for its use in the development of new materials and as a catalyst in industrial processes.
作用機序
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンの作用機序は完全には解明されていません。 これは、酵素や受容体などの特定の分子標的に、その官能基を通じて相互作用すると考えられています。メトキシ基とベンジリデン基は、これらの標的への結合に関与し、それらの活性を調節する可能性があります。その作用機序を完全に解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物
4-(4-メトキシベンジリデン)-4-ブチルアニリン: 液晶セルの開発に使用されるネマチック液晶分子.
N,N′-ビス(4-メトキシベンジリデン)-1,4-ビス(3-アミノプロピル)ピペラジン: 抗菌活性を示すシッフ塩基.
N-(4-メトキシベンジリデン)-4-ブチルアニリン: 液晶技術で応用される異方性溶媒として使用されます.
ユニークさ
4-(4-メトキシベンジリデン)-2-p-トリル-4H-オキサゾール-5-オンは、独自の化学的および物理的性質を付与するオキサゾール環構造のためにユニークです。これは、オキサゾール環を持たない、または異なる置換基を持つ他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in similar applications such as material synthesis and industrial processes.
Uniqueness
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO3/c1-12-3-7-14(8-4-12)17-19-16(18(20)22-17)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11- |
InChIキー |
ZWBVMAMDCKGKAA-WJDWOHSUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)O2 |
溶解性 |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11219724.png)
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11219727.png)
![7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11219730.png)
![9-Chloro-2-(furan-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11219735.png)
![11-(4-bromo-2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11219737.png)
![4-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219743.png)
![5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219750.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11219752.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B11219754.png)
![N-(3-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219757.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B11219772.png)


